molecular formula C11H11F2N3 B1531714 (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine CAS No. 1702788-30-4

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Cat. No. B1531714
M. Wt: 223.22 g/mol
InChI Key: JDDOAAOFCCWVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine, also known as 2,5-difluorobenzyl-1H-imidazol-4-ylmethanamine, is a compound of interest in the scientific community due to its versatile applications in research and development. This compound is a fluorinated derivative of the imidazol-4-ylmethanamine, which is an imidazole-containing amine. It is a colorless solid that is soluble in polar organic solvents and has a melting point of 39-41°C.

Scientific Research Applications

Biological Efficacy and DNA Interactions

Imidazole derivatives, closely related to (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine, have been synthesized and investigated for their biological activities. A study by Kumaravel and Raman (2017) explored the synthesis of imidazole-derived Schiff bases and their transition metal complexes, highlighting their high antibacterial and antifungal potencies. The interaction of these complexes with DNA through intercalation methods was examined, revealing that they are effective metallonucleases (Kumaravel & Raman, 2017).

Corrosion Inhibition

Imidazole compounds have also been studied for their potential as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds with an imidazole structure and evaluated their effectiveness in protecting N80 steel against corrosion in an acidic solution. Their research demonstrated that these compounds act as mixed-type inhibitors and adhere to the steel surface following the Langmuir adsorption isotherm (Yadav, Sarkar, & Purkait, 2015).

Synthetic Methodologies

Research by Galli et al. (2019) introduced a novel one-pot multicomponent reaction for synthesizing substituted imidazopyrazines, starting from 1H-(imidazol-5-yl)-N-substituted methanamines. This methodology underscores the versatility of imidazole compounds in synthetic chemistry, enabling the efficient production of complex heterocyclic structures (Galli et al., 2019).

Catalysis

A study conducted by Donthireddy, Illam, and Rit (2020) on ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands demonstrated their efficacy as catalysts for C-N bond formation through a hydrogen-borrowing strategy. This research highlights the catalytic potential of imidazole-based compounds in facilitating organic transformations under solvent-free conditions (Donthireddy, Illam, & Rit, 2020).

properties

IUPAC Name

[1-[(2,5-difluorophenyl)methyl]imidazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-9-1-2-11(13)8(3-9)5-16-6-10(4-14)15-7-16/h1-3,6-7H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDOAAOFCCWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 2
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 3
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.